molecular formula C6H9Cl2NOS B1659626 4-(Dichloroacetyl)-thiomorpholine CAS No. 663884-74-0

4-(Dichloroacetyl)-thiomorpholine

Cat. No.: B1659626
CAS No.: 663884-74-0
M. Wt: 214.11 g/mol
InChI Key: RCQNOXUXDOGOHV-UHFFFAOYSA-N
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Description

4-(Dichloroacetyl)-thiomorpholine is an organic compound that features a thiomorpholine ring substituted with a dichloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloroacetyl)-thiomorpholine typically involves the reaction of thiomorpholine with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Thiomorpholine+Dichloroacetyl chlorideThis compound+HCl\text{Thiomorpholine} + \text{Dichloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} Thiomorpholine+Dichloroacetyl chloride→this compound+HCl

The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(Dichloroacetyl)-thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Mechanism of Action

The mechanism of action of 4-(Dichloroacetyl)-thiomorpholine involves its interaction with specific molecular targets, such as enzymes. The dichloroacetyl group can act as an electrophile, reacting with nucleophilic sites on enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of its potential anticancer properties, where it may inhibit enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit enzymes through electrophilic interactions makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2,2-dichloro-1-thiomorpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl2NOS/c7-5(8)6(10)9-1-3-11-4-2-9/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQNOXUXDOGOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384444
Record name 4-(DICHLOROACETYL)-THIOMORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663884-74-0
Record name 4-(DICHLOROACETYL)-THIOMORPHOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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